molecular formula C20H22N2O2 B2863807 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide CAS No. 922951-09-5

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide

Cat. No.: B2863807
CAS No.: 922951-09-5
M. Wt: 322.408
InChI Key: SFOVXGZRPXVSHN-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide is a synthetic acetamide derivative featuring a 2-oxopyrrolidin-1-yl group at the meta position of a 4-methylphenyl ring and a 3-methylphenyl substituent via an acetamide linkage (Fig. 1).

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-5-3-6-16(11-14)12-19(23)21-17-9-8-15(2)18(13-17)22-10-4-7-20(22)24/h3,5-6,8-9,11,13H,4,7,10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOVXGZRPXVSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Tolyl Group: This step may involve a Friedel-Crafts alkylation reaction using toluene and a suitable acylating agent.

    Formation of the Acetamide Moiety: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and ensuring cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring, potentially forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary, but common reagents include halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide may have several applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues with Varying Cyclic Amides

The 2-oxopyrrolidin-1-yl group distinguishes the target compound from analogues with larger cyclic amides, such as N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide (, Fig. 2). Key differences include:

  • Ring size and flexibility: Pyrrolidone (5-membered) vs. piperidone (6-membered).
  • Substituent effects : The methoxy group in ’s compound introduces additional electron-donating properties, which could alter pharmacokinetics or target binding.

Table 1: Structural Comparison of Cyclic Amide Analogues

Compound Name Cyclic Amide Phenyl Substituents Acetamide Substituent
Target Compound 2-oxopyrrolidin-1-yl 4-methyl, 3-(2-oxopyrrolidin-1-yl) 3-methylphenyl
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide 2-oxopiperidin-1-yl 3-methoxy, 4-(2-oxopiperidin-1-yl) 3-methylphenyl

Analogues with Diverse Phenyl Substituents

Compounds like N-(3-(4-chlorophenyl)-1-cyclohexyl-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide () highlight the impact of substituent modifications:

  • Electron-withdrawing groups : The 4-chlorophenyl group in increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target’s 3-methylphenyl group .
  • Steric effects : Bulky substituents (e.g., cyclohexyl in ) could hinder binding to enzymatic pockets, whereas the target’s methyl groups offer a balance of steric accessibility and hydrophobicity.

Table 2: Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C)
Target Compound* C20H23N3O2 353.42 Not Reported
N-(3-(4-chlorophenyl)-...acetamide C22H29ClN2O2 388.19 129–131
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide C21H24N2O3 352.43 Not Reported

*Molecular formula estimated based on structural analysis.

Analogues with Modified Acetamide Linkages

Compounds such as ZINC33268577 () and 2-(2-chlorophenoxy)-N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]acetamide () demonstrate the versatility of acetamide-based scaffolds:

  • Hydrogen-bonding capacity: The target’s acetamide provides one H-bond donor and two acceptors, similar to ZINC33268577, but fewer than tivozanib (), which may affect binding affinity in kinase targets .
  • Rotatable bonds : The target’s three rotatable bonds (vs. five in ZINC33268577) suggest intermediate conformational flexibility, balancing entropic penalties and target engagement .

Biological Activity

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzamides, characterized by a structure that includes a pyrrolidinone moiety. Its IUPAC name is this compound, and it has the following chemical formula:

PropertyDescription
Molecular FormulaC20H24N2O2
Molecular Weight324.42 g/mol
CAS NumberNot specified

Pharmacological Activities

Research indicates that compounds within the benzamide class exhibit a range of biological activities, including:

  • Antineoplastic Activity : Some derivatives have shown promise in inhibiting cancer cell growth. For instance, studies on similar structures have demonstrated moderate activity against various cancer cell lines, suggesting potential applications in oncology .
  • Anti-inflammatory Effects : Benzamide derivatives are known for their anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.
  • Analgesic Properties : The compound may also possess analgesic effects, making it a candidate for pain management therapies.

Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory processes or cancer proliferation.
  • Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways related to pain and inflammation.

Study 1: Antineoplastic Activity

A study investigated the activity of related benzamide derivatives against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). The results showed that certain derivatives exhibited significant cytotoxicity at low micromolar concentrations. This suggests that this compound could have similar effects due to structural similarities .

Study 2: Anti-inflammatory Effects

In another research effort, derivatives of this compound were tested for their ability to reduce inflammation in animal models. Results indicated a marked decrease in inflammatory markers when administered at specific doses, highlighting its potential as an anti-inflammatory agent.

Q & A

How can researchers optimize the synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide to improve yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including amide coupling and cyclization. Key considerations include:

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance reactivity during coupling steps .
  • Catalysts: Use palladium catalysts for Suzuki-Miyaura cross-coupling if aryl halides are intermediates .
  • Purification: Employ silica gel column chromatography with gradients of methanol in dichloromethane (0–8%) for intermediate purification. Final recrystallization from ethyl acetate improves purity .
  • Characterization: Confirm structure via 1H^1H-/13C^{13}C-NMR (e.g., δ 7.69 ppm for amide protons) and high-resolution mass spectrometry (e.g., [M+H]+^+ at m/z 347) .

What methodologies are recommended for elucidating the molecular targets and mechanism of action of this compound in neurological research?

Methodological Answer:

  • Receptor Binding Assays: Screen against glutamate receptor subtypes (e.g., mGluR2) using radiolabeled ligands (e.g., 3H^3H-LY341495) to identify antagonism .
  • Electrophysiology: Assess synaptic transmission in hippocampal slices to evaluate effects on long-term potentiation (LTP) .
  • Computational Docking: Use Schrödinger Suite or AutoDock to predict binding affinity to pyrrolidinone-recognizing receptors .
  • Knockout Models: Validate target specificity using mGluR2-KO mice to isolate receptor-dependent effects .

How do the solubility and stability profiles of the compound influence experimental design in pharmacological studies?

Methodological Answer:

  • Solubility: Limited aqueous solubility necessitates dimethyl sulfoxide (DMSO) for stock solutions. For in vivo studies, use cyclodextrin-based formulations to enhance bioavailability .
  • Stability: Light-sensitive; store in amber vials at -20°C. Neutral pH buffers (e.g., PBS) prevent degradation during cell-based assays .
  • pH Sensitivity: Avoid strongly acidic/basic conditions to prevent hydrolysis of the acetamide moiety .

How can researchers resolve contradictions in reported biological activities of structurally similar acetamide derivatives?

Methodological Answer:

  • Cross-Validation: Replicate assays under standardized conditions (e.g., NIH/NCATS guidelines for cytotoxicity) .
  • Structural Nuances: Compare substituent effects (e.g., 3-methylphenyl vs. fluorophenyl) using pairwise activity maps .
  • Meta-Analysis: Aggregate data from PubChem BioAssay (AID 1259401) to identify consensus trends .

What strategies are effective in establishing structure-activity relationships (SAR) for modifying the pyrrolidinone and acetamide moieties?

Methodological Answer:

  • Systematic Substitution: Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to enhance receptor binding .
  • Scaffold Hopping: Replace pyrrolidinone with morpholinone to assess impact on metabolic stability .
  • In Silico Screening: Generate QSAR models using MOE software to prioritize analogs with predicted IC50_{50} < 100 nM .

Which analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy: Detect key protons (e.g., pyrrolidinone carbonyl at δ 168.6 ppm in 13C^{13}C-NMR) .
  • High-Resolution MS: Verify molecular weight (e.g., [M+Na]+^+ at m/z 369) with <2 ppm error .
  • X-Ray Crystallography: Resolve crystal structure (CCDC deposition) to confirm stereochemistry .

What in vitro and in vivo models are appropriate for preliminary toxicity and pharmacokinetic profiling?

Methodological Answer:

  • In Vitro:
    • HepG2 Cells: Assess hepatic metabolism via CYP450 inhibition assays .
    • hERG Assay: Screen for cardiotoxicity using patch-clamp electrophysiology .
  • In Vivo:
    • Zebrafish Model: Evaluate acute toxicity (LC50_{50}) and teratogenicity .
    • Rodent PK Studies: Measure plasma half-life (t1/2_{1/2}) and brain penetration via LC-MS/MS .

What in vitro assays are recommended for initial screening of antimicrobial or anticancer activities?

Methodological Answer:

  • Antimicrobial:
    • Microbroth Dilution: Determine MIC against S. aureus (ATCC 25923) in Mueller-Hinton broth .
  • Anticancer:
    • MTT Assay: Test cytotoxicity in MCF-7 breast cancer cells (IC50_{50} calculation) .
    • Caspase-3 Activation: Quantify apoptosis via fluorometric substrate cleavage .

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